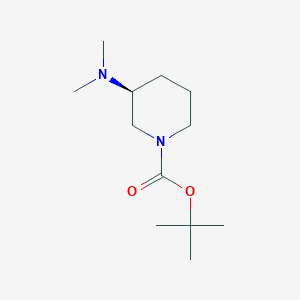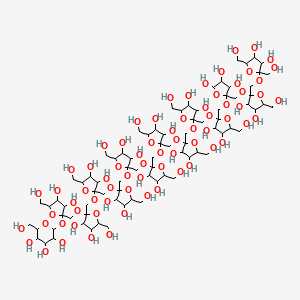
Fructo-oligosaccharide DP14/GF13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructo-oligosaccharideDP14/GF13 is a type of fructooligosaccharide, which is a carbohydrate composed of short chains of fructose molecules. These compounds are known for their prebiotic properties, meaning they promote the growth of beneficial bacteria in the gut. Fructooligosaccharides are naturally found in various fruits and vegetables, and they are also produced synthetically for use in food and health products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP14/GF13 can be synthesized enzymatically using fructosyltransferases and β-fructofuranosidases. These enzymes catalyze the transfer of fructosyl groups from sucrose to acceptor molecules, forming fructooligosaccharides of varying chain lengths. The reaction conditions, such as temperature, pH, and enzyme concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of fructooligosaccharides typically involves the enzymatic synthesis method mentioned above. The process begins with the extraction of enzymes from microbial sources, followed by the enzymatic conversion of sucrose into fructooligosaccharides. The crude product is then purified to remove monosaccharides and other byproducts, resulting in a high-purity fructooligosaccharide preparation .
Análisis De Reacciones Químicas
Types of Reactions: Fructo-oligosaccharideDP14/GF13 primarily undergoes fermentation reactions in the gut, where it is metabolized by beneficial bacteria. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of fructooligosaccharides are sucrose and the enzymes fructosyltransferases and β-fructofuranosidases. The reaction conditions include a temperature range of 50-60°C and a pH of around 5-6 .
Major Products Formed: The major products formed from the enzymatic synthesis of fructooligosaccharides are short-chain fructooligosaccharides with varying degrees of polymerization. These products are then used as prebiotics in various food and health products .
Aplicaciones Científicas De Investigación
Fructo-oligosaccharideDP14/GF13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic synthesis processes.
Biology: It is studied for its effects on gut microbiota and its role in promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus
Medicine: Fructooligosaccharides are investigated for their potential health benefits, including improving digestive health, enhancing immune function, and reducing the risk of certain diseases
Industry: They are used as functional ingredients in food products to improve texture, taste, and nutritional value. .
Mecanismo De Acción
Fructo-oligosaccharideDP14/GF13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial bacteria. This fermentation process produces short-chain fatty acids, such as acetate, propionate, and butyrate, which lower the pH of the colon and inhibit the growth of pathogenic bacteria. Additionally, the growth of beneficial bacteria enhances the gut barrier function and modulates the immune response .
Comparación Con Compuestos Similares
Inulin: A longer-chain fructooligosaccharide found in plants like chicory and Jerusalem artichoke.
Levan: A fructooligosaccharide with β (2→6) linkages, found in some bacteria and plants.
Neo-fructooligosaccharides: Fructooligosaccharides with different glycosidic linkages, produced by specific enzymatic processes
Propiedades
Fórmula molecular |
C83H140O71 |
|---|---|
Peso molecular |
2274.0 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C83H140O71/c84-1-27-40(98)53(111)54(112)70(140-27)154-83(67(125)52(110)39(13-96)152-83)26-139-81(66(124)51(109)38(12-95)151-81)23-136-79(64(122)49(107)36(10-93)149-79)21-134-77(62(120)47(105)34(8-91)147-77)19-132-75(60(118)45(103)32(6-89)145-75)17-130-73(58(116)43(101)30(4-87)143-73)16-129-74(59(117)44(102)31(5-88)144-74)18-131-76(61(119)46(104)33(7-90)146-76)20-133-78(63(121)48(106)35(9-92)148-78)22-135-80(65(123)50(108)37(11-94)150-80)24-138-82(68(126)55(113)69(127)153-82)25-137-72(57(115)42(100)29(3-86)142-72)15-128-71(14-97)56(114)41(99)28(2-85)141-71/h27-70,84-127H,1-26H2 |
Clave InChI |
NXICBNWFXRXYFJ-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)O)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


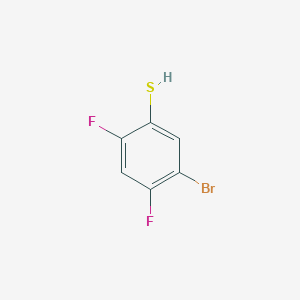
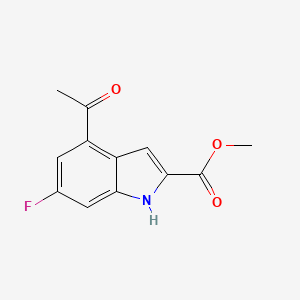
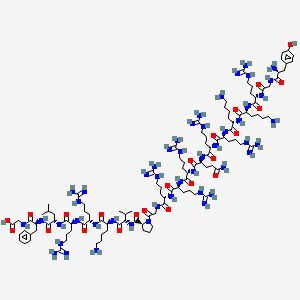

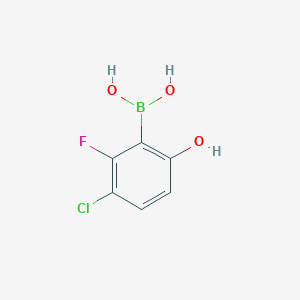
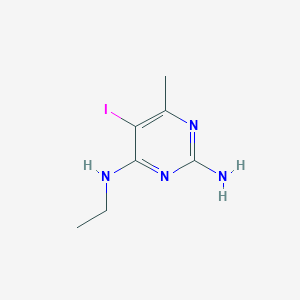
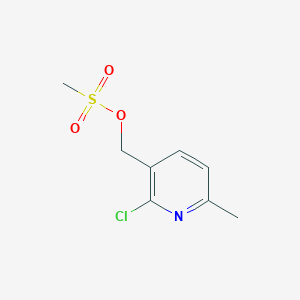
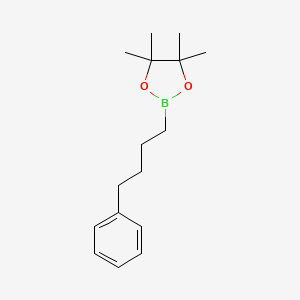
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)

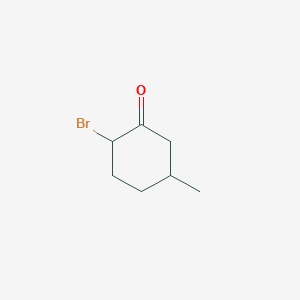
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
